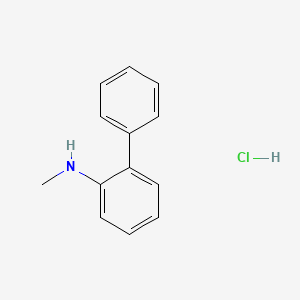
N-methyl-2-phenylaniline hydrochloride
説明
N-methyl-2-phenylaniline hydrochloride is a useful research compound. Its molecular formula is C13H14ClN and its molecular weight is 219.71 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-methyl-2-phenylaniline hydrochloride is a compound that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, including antimicrobial, antifungal, and potential therapeutic applications, supported by various studies and research findings.
This compound is an N-methylated derivative of phenylalanine. The synthesis typically involves the N-methylation of phenylalanine or its derivatives using reagents such as methyl iodide in the presence of a base like sodium hydride. This process enhances the compound's bioactivity by modifying its molecular structure, allowing it to interact differently with biological systems.
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
1. Antimicrobial Activity:
Research has shown that N-methylated compounds often exhibit enhanced antimicrobial properties compared to their non-methylated counterparts. For instance, studies have demonstrated that related N-methylated tetracyclopeptides display significant activity against various bacterial strains and fungi, suggesting that N-methylation can improve efficacy against pathogens.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Candida albicans | 6 μg/mL |
| Trichophyton mentagrophytes | 6 μg/mL |
| Pseudomonas aeruginosa | Moderate activity |
| Staphylococcus aureus | Little to no activity |
2. Antifungal Activity:
The compound has shown promising antifungal activity, particularly against dermatophytes and opportunistic pathogens such as Candida albicans. The MIC values indicate potent antifungal effects, making it a candidate for further development in antifungal therapies.
3. Mechanisms of Action:
The mechanisms through which this compound exerts its effects are still under investigation. It is believed that the N-methylation alters the compound's interaction with cellular targets, potentially affecting cell membrane integrity or interfering with metabolic pathways in microorganisms.
Case Studies
Study 1: Antifungal Efficacy Against Dermatophytes
In a controlled study, the antifungal efficacy of this compound was tested against several dermatophyte strains. The results indicated that at a concentration of 6 μg/mL, the compound effectively inhibited fungal growth, outperforming standard antifungal agents like Griseofulvin .
Study 2: Antimicrobial Spectrum Analysis
Another study assessed the antimicrobial spectrum of N-methylated derivatives against Gram-positive and Gram-negative bacteria. The findings revealed moderate activity against Pseudomonas aeruginosa and Klebsiella pneumoniae, while showing minimal effects on Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis .
Research Findings
Recent advancements in metabolic engineering have facilitated the sustainable production of N-methylphenylalanine derivatives, including this compound. For instance, recombinant Corynebacterium glutamicum has been engineered to produce these compounds efficiently, highlighting their potential for industrial applications .
特性
IUPAC Name |
N-methyl-2-phenylaniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N.ClH/c1-14-13-10-6-5-9-12(13)11-7-3-2-4-8-11;/h2-10,14H,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTOBHKVODUPBPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC=CC=C1C2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















